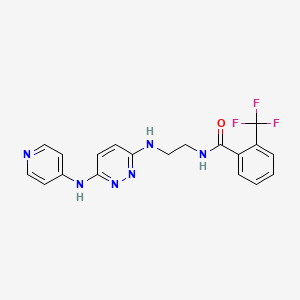![molecular formula C16H17NO2 B2654990 2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol CAS No. 405287-44-7](/img/structure/B2654990.png)
2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol typically involves the reaction of 2-ethoxy-6-methylphenol with 3-methylbenzaldehyde under specific conditions . The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic or industrial applications .
Comparaison Avec Des Composés Similaires
2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol can be compared with similar compounds such as:
2-ethoxy-6-methylphenol: This compound lacks the imino group and has different reactivity and applications.
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol:
2-ethoxy-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol: This compound contains a triazole ring, which significantly changes its chemical behavior and applications.
Propriétés
IUPAC Name |
2-ethoxy-6-[(3-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-9-5-7-13(16(15)18)11-17-14-8-4-6-12(2)10-14/h4-11,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIGJUIXZKYHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2654908.png)




![4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide](/img/structure/B2654919.png)
![N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide](/img/structure/B2654921.png)
![Tert-butyl N-ethyl-N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2654922.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2654923.png)




